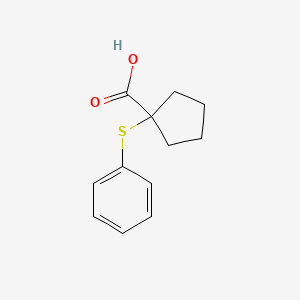

1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid

Vue d'ensemble

Description

1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₄O₂S and a molecular weight of 222.30 g/mol . This compound features a cyclopentane ring substituted with a phenylsulfanyl group and a carboxylic acid group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with phenylsulfanyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions typically include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Tetrahydrofuran or dichloromethane

Oxidizing Agent: Potassium permanganate or chromium trioxide

Industrial Production Methods:

Analyse Des Réactions Chimiques

1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation:

Reagents: Potassium permanganate, chromium trioxide

Conditions: Aqueous or organic solvents, elevated temperatures

Products: Oxidized derivatives, such as sulfoxides or sulfones

Reduction:

Reagents: Lithium aluminum hydride, sodium borohydride

Conditions: Anhydrous solvents, room temperature or below

Products: Reduced derivatives, such as alcohols or thiols

Substitution:

Reagents: Halogenating agents (e.g., thionyl chloride, phosphorus tribromide)

Conditions: Organic solvents, room temperature or below

Products: Substituted cyclopentane derivatives

Applications De Recherche Scientifique

1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules

- Employed in the study of reaction mechanisms and kinetics

Biology:

- Investigated for its potential biological activity and interactions with biomolecules

Medicine:

- Explored as a potential lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer research

Industry:

- Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity .

Comparaison Avec Des Composés Similaires

1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

1-(Phenylsulfanyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring

1-(Phenylsulfanyl)cyclopentane-1-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group

1-(Phenylsulfanyl)cyclopentane-1-thiol: Similar structure but with a thiol group instead of a carboxylic acid group

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity .

Activité Biologique

1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid (CAS No. 57557-65-0) is a compound of interest due to its unique structure and potential biological activities. The phenylsulfanyl group, combined with the cyclopentane ring and carboxylic acid functional group, suggests a range of interactions with biological systems, particularly in medicinal chemistry and pharmacology.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H12O2S

- Molecular Weight : 220.28 g/mol

- Functional Groups : Carboxylic acid (-COOH), phenyl sulfide (-SPh)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, potentially modulating the activity of proteins involved in various biochemical pathways. Additionally, the phenylsulfanyl group may undergo oxidation or reduction, leading to reactive intermediates that interact with biomolecules.

Anticancer Properties

Research indicates that derivatives of cyclopentane carboxylic acids exhibit anticancer properties. Specifically, this compound has been explored for its potential as a lead compound in cancer research. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. The interaction with inflammatory mediators suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

- Study on Sigma Receptors : A study highlighted that certain derivatives of cycloalkanes, including compounds related to this compound, act as selective ligands for sigma receptors. These receptors are implicated in pain modulation and neuroprotection, suggesting potential therapeutic applications in treating neurological disorders .

- Inhibition of Enzymatic Activity : Another notable research finding indicates that the compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects when used in combination with other pharmaceuticals.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(Phenylsulfanyl)cyclohexane-1-carboxylic acid | Cyclohexane derivative | Moderate anticancer effects |

| 1-(Phenylsulfanyl)cyclopentane-1-thiol | Thiol derivative | Antioxidant properties |

| 1-(Phenylsulfanyl)cyclopentane-1-methanol | Alcohol derivative | Neuroprotective effects |

Propriétés

IUPAC Name |

1-phenylsulfanylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S/c13-11(14)12(8-4-5-9-12)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNNSIJKERNYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206193 | |

| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57557-65-0 | |

| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057557650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.